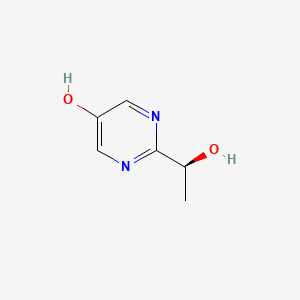

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL

Descripción

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at position 5 and a chiral 1-hydroxyethyl substituent at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The stereochemistry of the 1-hydroxyethyl group (denoted by the (+)-enantiomer) may influence its pharmacological activity, solubility, and metabolic stability.

Propiedades

IUPAC Name |

2-[(1S)-1-hydroxyethyl]pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-4,9-10H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOXGALQDHZEW-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-chloro-5-hydroxypyrimidine as a starting material, which undergoes nucleophilic substitution with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

Oxidation: Formation of 2-(1-oxoethyl)-pyrimidin-5-OL.

Reduction: Formation of 2-(1-hydroxyethyl)-dihydropyrimidin-5-OL.

Substitution: Formation of 2-(1-haloethyl)-pyrimidin-5-OL or 2-(1-aminoethyl)-pyrimidin-5-OL.

Aplicaciones Científicas De Investigación

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Chemistry

Pyrimidine derivatives with substituted ethylamine or hydroxyethyl groups are common in drug discovery. For example:

- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (): These compounds feature a pyrimidine core linked to a pyrrolidinone moiety. Unlike (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL, they lack a hydroxyl group at position 5 but include carboxamide side chains, enhancing their solubility and bioavailability. Synthesis involves parallel solution-phase approaches with yields >80% .

- 2-[2-(1-Hydroxy-ethyl)-phenylimino-methyl]-6-methoxy-phenol (): This ligand forms tetranuclear Cu(II) complexes, highlighting the role of hydroxyethyl groups in coordinating metal ions. The absence of a pyrimidine ring distinguishes it from the target compound but underscores the versatility of hydroxyethyl substituents in stabilizing metal complexes .

Functional Group Impact on Physicochemical Properties

- Hydroxyl Group at Position 5: Enhances hydrogen-bonding capacity compared to 2-(1'-Hydroxy-ethyl)-7-(2-hydroxy-3-isopropyl-aminopropoxy)-benzofuran (), a benzofuran metabolite with a hydroxyethyl group.

- Chirality : The (+)-enantiomer may exhibit distinct pharmacokinetic profiles compared to racemic analogs like Formoterol-related compound G (), where stereochemistry influences receptor selectivity and metabolic stability .

Actividad Biológica

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by hydroxyethyl and hydroxyl groups, plays a crucial role in its interaction with biological targets, influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL includes a pyrimidine ring substituted with hydroxyethyl and hydroxyl groups. These functional groups are essential for the compound's biological activity as they facilitate binding to active sites on enzymes and receptors.

The biological activity of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacteria and fungi, likely due to its structural features that enhance membrane permeability.

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, comparable to established anti-inflammatory drugs.

1. Antimicrobial Activity

Research indicates that (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating notable inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

These results suggest that the compound could be developed as a novel antimicrobial agent.

2. Anti-inflammatory Activity

The anti-inflammatory effects of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL have been evaluated using carrageenan-induced paw edema models. The compound demonstrated significant inhibition of inflammation:

| Compound | Inhibition (%) | Comparison Drug (Indomethacin) |

|---|---|---|

| (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL | 43.17% at 4h | 47.72% |

| (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL | 31.10% at 5h | 42.22% |

These findings indicate that the compound may serve as a promising candidate for treating inflammatory conditions.

3. Anticancer Activity

Some studies have explored the anticancer potential of pyrimidine derivatives, including (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL. In vitro assays against various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.43 |

| HepG2 (Liver) | 6.91 |

| A549 (Lung) | 7.50 |

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Case Studies

Several case studies have demonstrated the biological efficacy of pyrimidine derivatives similar to (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL:

- Study on Enzyme Inhibition : A recent study highlighted that pyrimidine derivatives could inhibit glycinamide ribonucleotide formyltransferase (GARFTase), leading to reduced tumor growth in animal models.

- Anti-inflammatory Effects : Compounds structurally related to (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL showed significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

- Antimicrobial Efficacy : Research indicated that similar pyrimidine compounds exhibited broad-spectrum antimicrobial activity, supporting further exploration into their therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.